Bienvenue dans la boutique en ligne BenchChem!

Methyl 8,11,14-eicosatrienoate

Platelet Biology Eicosanoid Metabolism Enzyme Kinetics

Methyl 8,11,14-eicosatrienoate (CAS 17364-32-8) is the methyl ester derivative of dihomo-γ-linolenic acid (DGLA), a critical ω-6 PUFA for anti-inflammatory prostaglandin E1 biosynthesis. Its unique C20:3 (8,11,14) structure provides specific enzyme affinity essential for COX activity assays, GC-MS lipidomics, and D5D inhibitor screening. Ideal as an analytical standard and metabolic tracer for precision medicine research in thrombosis and inflammation. Request pricing.

Molecular Formula C21H36O2
Molecular Weight 320.5 g/mol
CAS No. 17364-32-8
Cat. No. B098431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8,11,14-eicosatrienoate
CAS17364-32-8
Synonyms8,11,14-Icosatrienoic acid methyl ester
Molecular FormulaC21H36O2
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCCCCCCC(=O)OC
InChIInChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7+,11-10+,14-13+
InChIKeyQHATYOWJCAQINT-SPOHZTNBSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8,11,14-Eicosatrienoate (CAS 17364-32-8): A Key Eicosanoid Precursor for Lipidomics and Enzyme Assay Applications


Methyl 8,11,14-eicosatrienoate (CAS 17364-32-8) is the methyl ester derivative of dihomo-γ-linolenic acid (DGLA), a 20-carbon ω-6 polyunsaturated fatty acid with double bonds at the 8, 11, and 14 positions [1]. It is a critical intermediate in the biosynthesis of arachidonic acid and serves as the direct metabolic precursor for anti-inflammatory eicosanoids, including prostaglandin E1 (PGE1) and 15-(S)-hydroxy-8,11,13-eicosatrienoic acid [2]. As a stable, well-characterized analytical standard , this compound is essential for precise quantitative lipidomics, enzymatic activity assays, and metabolic tracing studies, differentiating it from less stable free acids or structurally distinct isomers.

Why Methyl 8,11,14-Eicosatrienoate Cannot Be Replaced by Other Omega-6 or Eicosanoid Methyl Esters


Substituting methyl 8,11,14-eicosatrienoate with other structurally similar fatty acid methyl esters, such as arachidonate or other eicosatrienoate isomers, will produce distinct and potentially conflicting experimental outcomes due to differences in enzyme affinity, metabolic fate, and signaling role. The unique C20:3 (8,11,14) structure confers a specific affinity for key enzymes like the platelet arachidonate-specific acyl-CoA synthetase [1] and positions it as the obligate precursor for the anti-inflammatory 1-series prostaglandins, a pathway not shared by arachidonic acid (C20:4) or 5,8,11-eicosatrienoate (C20:3) [2]. This specificity is further underscored by its inclusion in a targeted biomarker panel for predicting therapeutic response, a role for which other methyl esters would not be suitable [3].

Quantitative Differentiation: How Methyl 8,11,14-Eicosatrienoate Performs vs. Analogs in Key Assays


Platelet Phospholipid Incorporation Affinity: Methyl 8,11,14-Eicosatrienoate vs. 5,8,11-Eicosatrienoate

In a direct head-to-head comparison of eicosanoid precursor incorporation into human platelet phospholipids, methyl 8,11,14-eicosatrienoate (tested as the free acid) demonstrated a significantly higher affinity (lower Km) than its isomer, 5,8,11-eicosatrienoate, while both shared the same Vmax. This indicates a more efficient esterification process at lower physiological concentrations [1].

Platelet Biology Eicosanoid Metabolism Enzyme Kinetics

Platelet Phospholipid Incorporation Efficiency: Methyl 8,11,14-Eicosatrienoate vs. Common Fatty Acids

When compared to common non-eicosanoid fatty acids, methyl 8,11,14-eicosatrienoate is incorporated into platelet phospholipids with far greater efficiency, exhibiting a >2.8-fold higher affinity (lower Km) and a >3.5-fold higher maximum velocity (Vmax) [1]. This quantitative difference clearly separates it from generic fatty acids and underscores its specialized role.

Lipid Metabolism Platelet Activation Cellular Uptake

Delta-5-Desaturase (D5D) Substrate Specificity: Methyl 8,11,14-Eicosatrienoate as the Canonical Tracer

Methyl 8,11,14-eicosatrienoate (provided as the radiolabeled free acid) is the established and optimized substrate for measuring delta-5 desaturase (D5D) activity in high-throughput cell-based assays. Its efficient conversion to arachidonic acid forms the basis for IC50 determinations of D5D inhibitors. In a validated HepG2 cell assay, the D5D inhibitor CP-74006 blocked this specific conversion with an IC50 of 20 nM [1]. This establishes the compound's utility as a primary screening tool, a role for which other eicosatrienoate isomers (e.g., C20:3 n-3 or n-9) would be unsuitable due to differing enzyme specificities [2].

Enzymology Drug Discovery Metabolic Assay

Biomarker Panel for Gliclazide Treatment Suitability: Methyl 8,11,14-Eicosatrienoate as a Predictive Marker

In a clinical metabolomics study, serum levels of methyl 8,11,14-eicosatrienoate were identified as a key component of a four-marker panel that demonstrated 'very good prediction ability' for the suitability of gliclazide treatment in type 2 diabetes mellitus patients [1]. The panel, which includes HbA1c, 5,8,11,14,17-eicosapentaenoic acid, and methyl hexadecanoate, was derived from a pseudotargeted GC-MS analysis of 90 patients. This specific application is not documented for other methyl eicosatrienoate isomers or arachidonic acid methyl ester.

Metabolomics Personalized Medicine Type 2 Diabetes

Prostaglandin E1 (PGE1) Biosynthesis: Methyl 8,11,14-Eicosatrienoate as the Obligate Anti-Inflammatory Precursor

Methyl 8,11,14-eicosatrienoate (as the free acid DGLA) is the exclusive precursor for the 1-series of anti-inflammatory prostaglandins, primarily PGE1, via the cyclooxygenase (COX) pathway [1]. In contrast, its immediate downstream metabolite, arachidonic acid, is the precursor for the 2-series pro-inflammatory prostaglandins (e.g., PGE2). This bifurcation in the pathway means that using arachidonic acid or its methyl ester in an assay will activate a different and often opposing set of inflammatory mediators [2]. This fundamental difference in metabolic fate is a critical factor in experimental design.

Inflammation Eicosanoid Signaling COX Pathway

High-Impact Application Scenarios for Methyl 8,11,14-Eicosatrienoate in Research and Development


Quantitative Tracing of Platelet Eicosanoid Precursor Uptake and Metabolism

Use methyl 8,11,14-eicosatrienoate as a radiolabeled or stable isotope-labeled tracer to quantify the high-affinity incorporation of DGLA into platelet phospholipids. As established by Neufeld et al., its distinct Km (60 nM) and Vmax (28 pmol/min/10^9 platelets) compared to other fatty acids [1] make it an ideal and specific probe for studying the arachidonate-specific acyl-CoA synthetase pathway and its role in thrombosis and hemostasis.

High-Throughput Screening for Delta-5 Desaturase (D5D) Inhibitors

Implement a validated HepG2 cell-based assay using methyl 8,11,14-eicosatrienoate as the primary tracer to screen for novel D5D inhibitors. The assay's design, which relies on the specific conversion of this compound to arachidonic acid [1], allows for the generation of reliable IC50 values (e.g., CP-74006, IC50 = 20 nM) and is essential for drug discovery programs targeting metabolic and inflammatory diseases.

Investigating the Anti-Inflammatory vs. Pro-Inflammatory Eicosanoid Switch

Employ methyl 8,11,14-eicosatrienoate as a substrate in COX activity assays or cell culture models to selectively stimulate the production of 1-series anti-inflammatory prostaglandins (PGE1). This allows for a direct, comparative analysis against the 2-series pro-inflammatory metabolites derived from arachidonic acid [1], providing a clear experimental system to study the balance between inflammatory resolution and propagation.

Clinical Metabolomics for Personalized Medicine in Type 2 Diabetes

Utilize methyl 8,11,14-eicosatrienoate as an analytical standard and targeted analyte in GC-MS-based serum metabolomics workflows. This is specifically relevant for validating and applying a predictive biomarker panel for gliclazide treatment suitability in T2DM patients, as demonstrated in a clinical study of 90 subjects [1]. This application directly supports the advancement of precision medicine in endocrinology.

Quote Request

Request a Quote for Methyl 8,11,14-eicosatrienoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.